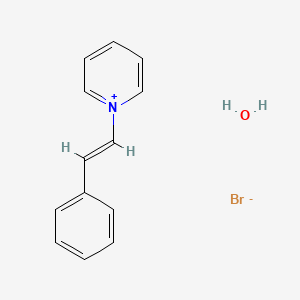

1-Styrylpyridinium bromide hydrate

CAS No.: 73840-47-8

Cat. No.: VC19342145

Molecular Formula: C13H14BrNO

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73840-47-8 |

|---|---|

| Molecular Formula | C13H14BrNO |

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | 1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide;hydrate |

| Standard InChI | InChI=1S/C13H12N.BrH.H2O/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;;/h1-12H;1H;1H2/q+1;;/p-1/b12-9+;; |

| Standard InChI Key | VGHCTPQIMHNOTO-ANOGCNOSSA-M |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.O.[Br-] |

| Canonical SMILES | C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.O.[Br-] |

Introduction

Chemical Identification and Structural Properties

1-Styrylpyridinium bromide hydrate belongs to the styrylpyridinium family, a subclass of heterocyclic compounds with conjugated π-systems. Its molecular formula is C₁₃H₁₂N·Br·H₂O, corresponding to a molecular weight of 280.19 g/mol . The compound’s structure features a pyridinium cation with a styryl substituent (a vinyl-linked benzene ring), which confers distinct electronic properties suitable for optical applications .

Physicochemical Characteristics

Key physical properties include:

-

Water Solubility: Moderate solubility in aqueous media, facilitated by the hydrophilic pyridinium moiety and hydrate component .

-

Thermal Stability: Limited data exist, but analogous styrylpyridinium derivatives exhibit decomposition temperatures above 150°C .

-

Spectroscopic Features: The extended conjugation between the styryl and pyridinium groups enables strong absorption in the UV-visible range (λₐᵦₛ ≈ 350–450 nm), a trait exploited in fluorescence microscopy .

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 73840-47-8 | |

| Molecular Formula | C₁₃H₁₂N·Br·H₂O | |

| Molecular Weight | 280.19 g/mol | |

| Solubility in Water | Partially soluble | |

| LD₅₀ (Mouse, IV) | 10 mg/kg |

Synthesis and Manufacturing

The synthesis of 1-styrylpyridinium bromide hydrate typically involves condensation reactions between pyridinium precursors and styryl aldehydes. A modified approach derived from styrylpyridinium derivative synthesis is outlined below .

Reaction Mechanism

The compound is synthesized via a Knoevenagel condensation between 4-picoline (a pyridine derivative) and cinnamaldehyde (styryl aldehyde) in the presence of a brominating agent. Piperidine or pyrrolidine catalysts facilitate the formation of the conjugated styryl linkage .

Example Procedure:

-

Bromination: Sodium hypobromite (NaOBr) is generated in situ by reacting liquid bromine with sodium hydroxide at −5°C .

-

Condensation: 4-Picoline is treated with cinnamaldehyde in ethanol under reflux, followed by bromination to yield the pyridinium bromide .

-

Hydration: The product is crystallized from an aqueous medium to incorporate water molecules into the lattice .

Table 2: Representative Synthetic Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 60–70°C (reflux) | 50–60% |

| Catalyst | Piperidine (0.1 eq) | - |

| Reaction Time | 24 hours | - |

Challenges in Synthesis

-

Byproduct Formation: Competing reactions may produce bis-styryl derivatives, requiring chromatographic purification .

-

Bromine Handling: Liquid bromine’s volatility and toxicity necessitate strict safety protocols .

Applications in Research and Industry

While direct applications of 1-styrylpyridinium bromide hydrate remain underexplored, structurally related styrylpyridinium derivatives are employed in:

Fluorescent Cell Imaging

Styrylpyridinium dyes bind to cellular membranes, exhibiting solvatochromic shifts that report on lipid bilayer dynamics . For example, N-hexadecyl derivatives show enhanced fluorescence in hydrophobic environments, enabling real-time visualization of membrane trafficking .

Antimicrobial Agents

Quaternary ammonium compounds (QACs) like cetylpyridinium bromide demonstrate broad-spectrum antimicrobial activity, suggesting potential for 1-styrylpyridinium derivatives in disinfectant formulations .

Comparative Analysis with Analogous Compounds

Table 3: Toxicity Comparison of Styrylpyridinium Derivatives

| Compound | LD₅₀ (mg/kg, Mouse IV) | Alkyl Chain Length |

|---|---|---|

| 1-Styrylpyridinium bromide | 10 | None |

| N-Hexadecylpyridinium bromide | 85 | C₁₆ |

| N-Dodecylpyridinium bromide | 249 | C₁₂ |

Data indicate that shorter alkyl chains correlate with higher toxicity, likely due to increased membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume